Enantiomeric Excess (e.e.) of Enzymatically Resolved D-Pantoic Acid vs. Racemic DL-Mixture
When the lactonohydrolase enzyme from Fusarium oxysporum is applied to a 700 g/L aqueous solution of DL-pantolactone, the D-enantiomer is almost completely hydrolyzed to D-pantoic acid with an optical purity of 96% enantiomeric excess (e.e.), while the L-enantiomer remains unreacted as L-pantolactone and is easily separated. [1] Under immobilized-cell conditions with 350 g/L DL-pantolactone as substrate at 30 °C and pH 7.3, D-pantolactone is hydrolyzed to D-pantoic acid with 80–100% conversion and an optical purity of 93–98% e.e. over 180 reaction cycles (180 days), after which the immobilized mycelia retain approximately 60% of their initial activity. [2] This is in contrast to the racemic DL-pantoic acid starting material, which has 0% e.e. by definition.
| Evidence Dimension | Enantiomeric excess (optical purity) of D-pantoic acid product |
|---|---|
| Target Compound Data | 96% e.e. (free cells at 700 g/L DL-PL); 93–98% e.e. (immobilized cells at 350 g/L DL-PL, 180 cycles) |
| Comparator Or Baseline | DL-Pantolactone (racemic starting material): 0% e.e. |
| Quantified Difference | e.e. improvement from 0% (racemic) to 93–98% (resolved D-form); process sustained over 180 reaction cycles |
| Conditions | Fusarium oxysporum lactonohydrolase; aqueous solution; 30 °C; pH 7.0–7.3; substrate concentration 350–700 g/L |
Why This Matters
This quantitative e.e. range (93–98%) defines the benchmark optical purity that an industrial procurement specification must meet or exceed, directly impacting downstream D-pantothenic acid yield and regulatory compliance.
- [1] Shimizu, S. (1999). Development of enzymatic resolution process of pantolactone by fungal lactonase. KAKENHI Project 08556013 Final Research Report Summary, Kyoto University. View Source
- [2] Shimizu, S., Morikawa, T., Nitta, K., Sakamoto, K., & Wada, K. (2002). Biocatalytic Optical Resolution of DL-Pantolactone on an Industrial Scale. Nippon Kagaku Kaishi, 2002(1), 1–9. View Source
